molecular formula C16H10O B1265505 Benzo[b]naphtho[2,3-d]furan CAS No. 243-42-5

Benzo[b]naphtho[2,3-d]furan

Cat. No.: B1265505
CAS No.: 243-42-5
M. Wt: 218.25 g/mol
InChI Key: FTMRMQALUDDFQO-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[2,3-d]furan is a polycyclic aromatic compound with the molecular formula C₁₆H₁₀O. It is characterized by a fused ring structure that includes benzene, naphthalene, and furan rings.

Biochemical Analysis

Biochemical Properties

Benzo[b]naphtho[2,3-d]furan plays a crucial role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with DNA, potentially causing mutations and other genetic alterations .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been found to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through the induction of apoptosis . Furthermore, it affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . This compound also impacts gene expression and cellular metabolism, altering the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, this compound can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, it can activate or inhibit various signaling pathways, resulting in changes in gene expression and cellular responses . These interactions often involve the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of various degradation products . Long-term studies have shown that this compound can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exhibit minimal toxicity and adverse effects . At higher doses, this compound can cause significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity . These studies highlight the importance of determining the appropriate dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other oxidized metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing benzo[b]naphtho[2,3-d]furan involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves heating 2-(2-furylmethyl)benzoic acids in acetic acid and acetic anhydride in the presence of catalytic amounts of zinc chloride, leading to the formation of 4-acetoxynaphtho[2,3-b]furans .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]naphtho[2,3-d]furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fused polycyclic aromatic structure influences its reactivity and stability.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bromine for bromination reactions, palladium catalysts for coupling reactions, and oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound can yield 3-bromo-benzo[b]naphtho[2,3-d]furan, which has applications in organic electroluminescence devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]naphtho[2,3-d]furan is unique due to its specific ring fusion pattern and the presence of a furan ring, which imparts distinct chemical and physical properties. Its applications in organic electronics and materials science highlight its versatility and potential for further research and development.

Properties

IUPAC Name

naphtho[2,3-b][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMRMQALUDDFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179029
Record name Benzo(b)naphtho(2,3-d)furan
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243-42-5
Record name Benzo[b]naphtho[2,3-d]furan
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(b)diphenylene oxide
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Record name Benzo[b]naphtho[2,3-d]furan
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Record name Benzo(b)naphtho(2,3-d)furan
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Record name Benzo[b]naphtho[2,3-d]furan
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Record name BENZO(B)DIPHENYLENE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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